PXS-4728A

SSAO inhibition VAP-1 inhibition AOC3 pharmacology

PXS-4728A (BI-1467335 HCl) is a potent, orally active SSAO/VAP-1 inhibitor (IC₅₀ 5 nM) with >500-fold selectivity over MAO-A/B. Documented in Phase II NASH trials, achieving >80% target engagement at ≥3 mg. Ideal for inflammatory disease models (COPD, sepsis) and metabolic liver research. Human/rodent potency ratios provided for translation. For R&D use only; not for human use.

Molecular Formula C15H22ClFN2O2
Molecular Weight 316.80 g/mol
CAS No. 1478364-68-9
Cat. No. B606074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePXS-4728A
CAS1478364-68-9
SynonymsPXS-4728A;  PXS4728A;  PXS 4728A;  BI-1467335;  BI 1467335;  BI1467335;  BI-1467335 HCl;  BI-1467335 hydrochloride
Molecular FormulaC15H22ClFN2O2
Molecular Weight316.80 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl
InChIInChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+;
InChIKeyAEMZEDNMNLIDSL-YGCVIUNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride (CAS 1478364-68-9) Procurement-Ready Overview: Molecular Identity, Target Class, and Development Status


The compound with CAS number 1478364-68-9, chemically designated as 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride (also known as PXS-4728A, BI-1467335 hydrochloride), is a small-molecule inhibitor of amine oxidase copper-containing 3 (AOC3), also referred to as semicarbazide-sensitive amine oxidase (SSAO) or vascular adhesion protein-1 (VAP-1). The compound has a molecular formula of C15H22ClFN2O2 and a molecular weight of 316.80 g/mol. It has been advanced to Phase II clinical evaluation for multiple indications including non-alcoholic steatohepatitis (NASH) and diabetic retinopathy [1]. The compound is a potent and orally active inhibitor that exerts its effect through inhibition of AOC3/SSAO/VAP-1 enzymatic activity . Notably, the compound's development for diabetic retinopathy was discontinued after Phase II based on trial outcomes, while other indications including REM sleep behavior disorder have been evaluated [1].

Why 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride Cannot Be Interchanged with Other SSAO or MAO-B Inhibitors: A Pre-Procurement Technical Brief


Substituting this compound with alternative SSAO/VAP-1 inhibitors or structurally related molecules is technically unsound for several quantifiable reasons. First, the compound demonstrates a >500-fold selectivity window for VAP-1/SSAO over all related human amine oxidases , a selectivity profile that is not uniformly shared across the SSAO inhibitor class. Second, the compound's cross-species inhibitory potency exhibits a distinct pattern: IC50 values of 0.021 μM (mouse), 0.018 μM (rat), and 0.005 μM (human) [1], with the approximately 4-fold higher potency for human versus mouse VAP-1 being a notable differentiation from other compounds in the class such as Astellas compound 35c. Third, the compound exhibits dual inhibition of SSAO and MAO-B, with IC50 values of 5 nM (SSAO) and 1 μM (MAO-B) [2], whereas other haloallylamine-based inhibitors such as MDL 72974A exhibit substantially different selectivity ratios. These compound-specific quantitative parameters directly impact experimental design, model translation, and interpretation of pharmacodynamic outcomes, rendering generic substitution inappropriate without thorough revalidation.

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride: Comparator-Based Quantitative Differentiation Evidence for Informed Scientific Selection


SSAO/VAP-1 Inhibitory Potency: IC50 of 5 nM and >500-Fold Selectivity Over Related Human Amine Oxidases

The compound inhibits human SSAO/VAP-1 (AOC3) with an IC50 of 5 nM, as documented in the Guide to Pharmacology database (pIC50 8.3) [1]. This potency is accompanied by a selectivity window exceeding 500-fold over all related human amine oxidases, including MAO-A and MAO-B . For comparison, the compound's inhibitory activity against MAO-B is 1 μM (1000 nM) and against MAO-A is 680 nM [2], yielding selectivity ratios of 200-fold over MAO-B and 136-fold over MAO-A. This selectivity profile is a quantifiable differentiating factor when compared with dual SSAO/MAO-B inhibitors such as MDL 72974A, which exhibits IC50 values of approximately 1 nM for MAO-B and 1 nM for SSAO [3], representing a distinct pharmacological fingerprint.

SSAO inhibition VAP-1 inhibition AOC3 pharmacology amine oxidase selectivity

Cross-Species VAP-1 Inhibitory Potency: Human IC50 of 5 nM Versus Mouse IC50 of 21 nM (4-Fold Difference)

In a head-to-head comparison of recombinant VAP-1 from mouse, rat, and human, this compound exhibited species-dependent IC50 values of 0.021 μM (mouse), 0.018 μM (rat), and 0.005 μM (human) [1]. This represents an approximately 4.2-fold higher potency for human VAP-1 relative to mouse VAP-1. In the same comparative study, Astellas compound 35c showed IC50 values of 0.072 μM (rat) and 0.020 μM (human), representing a 3.6-fold difference [1]. Hydralazine exhibited a markedly different species selectivity profile, with IC50 values of 6.4 μM (mouse) and 0.025 μM (human), a 256-fold difference [1]. The compound's species selectivity pattern (4-fold human preference) is quantifiably distinct from both compound 35c (3.6-fold) and hydralazine (256-fold).

VAP-1 species selectivity translational pharmacology preclinical model selection rodent-to-human translation

Clinical Pharmacodynamics in NASH: Dose-Dependent AOC3 Inhibition >80% and ALT Reduction with ≥3 mg Dosing

In a Phase IIa randomized, double-blind, placebo-controlled trial in adults with NASH (NCT03166735), the compound demonstrated dose-dependent AOC3 inhibition. At Week 12, mean AOC3 activity relative to baseline was 90.4% (placebo), 26.5% (1 mg), 10.4% (3 mg), 5.0% (6 mg), and 3.3% (10 mg) [1]. Doses ≥3 mg achieved >80% AOC3 inhibition by Week 4 [1]. This target engagement translated to dose-dependent reductions in liver injury biomarkers: at doses ≥3 mg, alanine aminotransferase (ALT) and caspase-cleaved cytokeratin 18 (CK-18 caspase) decreased dose-dependently at Week 12 [1]. No clinically relevant treatment-emergent safety signals were observed across all tested doses [1]. This clinical pharmacodynamic dataset provides a human-validated exposure-response relationship that is absent for many comparator SSAO inhibitors in the same class.

NASH pharmacodynamics AOC3 target engagement ALT reduction clinical biomarker

Clinical Outcomes in Diabetic Retinopathy: Limited Efficacy Signal Despite >85% AOC3 Inhibition

The ROBIN Phase IIa study (NCT03238963) evaluated BI 1467335 10 mg once daily versus placebo in 79 patients with non-proliferative diabetic retinopathy (NPDR) over 12 weeks [1]. Treatment with BI 1467335 achieved >85% AOC3 inhibition [1]. At Week 12, 5.7% (n=2) of patients in the treatment group achieved a ≥2-step improvement in DRSS severity level from baseline, compared with 0% in the placebo group [1]. Ocular adverse events were reported in 35.0% of the BI 1467335 group versus 23.1% in the placebo group, while treatment-related adverse events were similar (7.5% vs 7.7%) [1]. The study concluded that despite robust target engagement (>85% inhibition), there was high variability in DRSS levels with no clear efficacy signal [1]. The compound was subsequently discontinued for the diabetic retinopathy indication [2]. This outcome contrasts with the biomarker improvements observed in NASH trials.

diabetic retinopathy DRSS improvement Phase IIa outcome negative efficacy signal

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride: Evidence-Supported Application Scenarios for Scientific and Industrial Procurement


NASH and Metabolic Liver Disease Pharmacology: Human-Validated AOC3 Inhibitor with Defined Clinical PK/PD

Investigators studying non-alcoholic steatohepatitis or other metabolic liver diseases can select this compound based on its robust clinical pharmacodynamic dataset. In a Phase IIa NASH trial, doses ≥3 mg achieved >80% AOC3 inhibition, with dose-dependent reductions in ALT and CK-18 at Week 12 [1]. The compound is orally active and was well tolerated across all tested doses (1 mg to 10 mg) with no clinically relevant treatment-emergent safety signals [1]. This human exposure-response data provides a quantifiable basis for dose selection that is not available for many comparator SSAO inhibitors.

Selective SSAO/VAP-1 Pathway Interrogation Requiring Minimal MAO-B/MAO-A Off-Target Activity

Experiments requiring isolated pharmacological interrogation of the SSAO/VAP-1 pathway without confounding MAO-B or MAO-A inhibition are optimally supported by this compound. The compound exhibits an IC50 of 5 nM for human SSAO/VAP-1 with >500-fold selectivity over related amine oxidases . Specific selectivity ratios include 200-fold over MAO-B (IC50 1 μM) and 136-fold over MAO-A (IC50 680 nM) [2]. In contrast, dual inhibitors such as MDL 72974A exhibit comparable potency for both SSAO and MAO-B [2], making them unsuitable for pathway-specific studies.

Mouse-to-Human Translational Studies Requiring Species-Specific Potency Correction

Preclinical studies involving mouse models that anticipate human translation should account for the compound's species-specific potency profile. The compound exhibits a 4.2-fold higher potency for human VAP-1 (IC50 0.005 μM) compared to mouse VAP-1 (IC50 0.021 μM) [3]. This species preference pattern differs quantitatively from other VAP-1 inhibitors in the class: Astellas compound 35c shows a 3.6-fold human/rat difference, while hydralazine shows a 256-fold human/mouse difference [3]. Investigators can apply these documented species correction factors for dose extrapolation and pharmacokinetic-pharmacodynamic modeling.

Inflammation and Leukocyte Trafficking Research Leveraging Validated In Vivo Activity

Researchers studying leukocyte-endothelial interactions, neutrophil migration, or inflammatory lung diseases may benefit from this compound's documented in vivo activity profile. The compound has been shown to diminish leukocyte rolling and adherence induced by CXCL1/KC, inhibit neutrophil migration to the lungs in response to LPS, and demonstrate efficacy in Klebsiella pneumoniae lung infection and CLP-induced sepsis models . This in vivo activity profile, combined with the compound's potent SSAO/VAP-1 inhibition (IC50 5 nM) , supports its use in inflammation and immunology research contexts where VAP-1-mediated leukocyte trafficking is a mechanistic focus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PXS-4728A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.